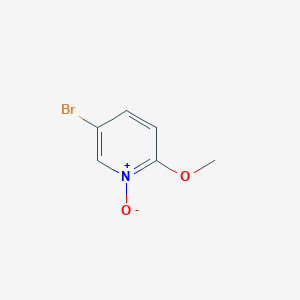

5-Bromo-2-methoxypyridine 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-6-3-2-5(7)4-8(6)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWQUWZZEYRLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[N+](C=C(C=C1)Br)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Bromo 2 Methoxypyridine 1 Oxide

Direct Oxidation Routes to Pyridine (B92270) N-Oxides

The most straightforward approach to 5-bromo-2-methoxypyridine (B44785) 1-oxide involves the direct N-oxidation of the 5-bromo-2-methoxypyridine precursor. This method relies on the introduction of an oxygen atom onto the nitrogen of the pyridine ring, a transformation that significantly alters the electronic properties and reactivity of the molecule. bhu.ac.inscripps.edu

Regioselective N-Oxidation of 5-Bromo-2-methoxypyridine Precursors

The N-oxidation of a substituted pyridine, such as 5-bromo-2-methoxypyridine, is inherently regioselective, targeting the nitrogen atom of the pyridine ring. The presence of substituents on the pyridine ring can influence the rate of oxidation but does not typically alter the site of oxidation. The lone pair of electrons on the nitrogen atom is readily available for attack by an electrophilic oxygen source, leading to the formation of the N-oxide. arkat-usa.orgwikipedia.org

Exploration of Oxidizing Agents and Reaction Conditions for Optimized Yield and Purity

A variety of oxidizing agents have been employed for the synthesis of pyridine N-oxides, with the choice of reagent often dictated by factors such as substrate reactivity, desired purity, and scalability. arkat-usa.org Common oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid or a metal catalyst. arkat-usa.orgorganic-chemistry.org

For instance, the oxidation of various pyridine derivatives has been successfully achieved using hydrogen peroxide in conjunction with catalysts like manganese tetrakis(2,6-dichlorophenyl)porphyrin or methyltrioxorhenium (MTO). arkat-usa.org The reaction conditions, including solvent, temperature, and reaction time, are crucial for optimizing the yield and purity of the desired N-oxide. For example, the use of sodium percarbonate in the presence of rhenium-based catalysts offers an efficient method for the oxidation of tertiary nitrogen compounds to their corresponding N-oxides under mild conditions. organic-chemistry.org

Table 1: Common Oxidizing Agents for Pyridine N-Oxidation

| Oxidizing Agent | Typical Reaction Conditions | Reference |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to room temperature | arkat-usa.org |

| Hydrogen Peroxide / Acetic Acid | Acetic acid, elevated temperatures | bhu.ac.inarkat-usa.org |

| Hydrogen Peroxide / Methyltrioxorhenium (MTO) | Dichloromethane, room temperature | arkat-usa.org |

| Sodium Percarbonate / Rhenium Catalyst | Mild conditions | organic-chemistry.org |

Functional Group Interconversion Strategies

An alternative synthetic approach involves the modification of a pre-existing pyridine N-oxide through functional group interconversions. This strategy allows for the introduction of the bromo and methoxy (B1213986) substituents at specific positions on the pyridine N-oxide ring.

Introduction of the Methoxy Group via Nucleophilic Aromatic Substitution on Brominated Pyridine N-Oxides

This strategy involves the synthesis of a brominated pyridine N-oxide intermediate, followed by the introduction of the methoxy group via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the N-oxide group activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. bhu.ac.instackexchange.com

A common precursor for this route is 2,5-dibromopyridine (B19318). This starting material can be first oxidized to 2,5-dibromopyridine 1-oxide. Subsequent reaction with a methoxide (B1231860) source, such as sodium methoxide, would lead to the displacement of one of the bromine atoms.

Regioselectivity Considerations in Methoxylation Reactions

In the nucleophilic aromatic substitution reaction on a di-substituted pyridine N-oxide like 2,5-dibromopyridine 1-oxide, the position of methoxylation is a critical consideration. The N-oxide group strongly activates the positions ortho (2- and 6-) and para (4-) to the nitrogen for nucleophilic attack. stackexchange.com In the case of 2,5-dibromopyridine 1-oxide, both the 2- and 6-positions are activated. However, the bromine atom at the 2-position is generally more susceptible to displacement by a nucleophile than the bromine at the 5-position due to the stronger activation by the N-oxide group. stackexchange.com Therefore, the reaction of 2,5-dibromopyridine 1-oxide with sodium methoxide is expected to preferentially yield 5-bromo-2-methoxypyridine 1-oxide.

It is also a common and high-yielding method to synthesize the precursor, 5-bromo-2-methoxypyridine, by reacting 2,5-dibromopyridine with sodium methoxide in methanol (B129727). chemicalbook.comchemicalbook.com In this case, the bromine at the 2-position is more reactive and is displaced by the methoxy group. The resulting 5-bromo-2-methoxypyridine can then be oxidized to the target compound.

Table 2: Synthesis of 5-Bromo-2-methoxypyridine via Nucleophilic Aromatic Substitution

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Dibromopyridine | Sodium Hydroxide | Methanol | Reflux, 5 hours | 98% | chemicalbook.com |

| 2,5-Dibromopyridine | Sodium Methoxide | Methanol | 70°C, 42 hours | 95% | chemicalbook.com |

Electrophilic Bromination of 2-Methoxypyridine (B126380) 1-Oxide Derivatives

Another functional group interconversion strategy involves the electrophilic bromination of a 2-methoxypyridine 1-oxide precursor. The N-oxide group, being an electron-donating group through resonance, activates the pyridine ring for electrophilic substitution, primarily at the 4-position. bhu.ac.in However, the activating effect of the methoxy group at the 2-position directs incoming electrophiles to the 3- and 5-positions.

The interplay between the directing effects of the N-oxide and the methoxy group determines the regiochemical outcome of the bromination. In the case of 2-methoxypyridine 1-oxide, the electron-donating methoxy group strongly directs electrophilic attack to the 5-position. Therefore, the bromination of 2-methoxypyridine 1-oxide is expected to yield this compound with high regioselectivity. Various brominating agents, such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent, can be employed for this transformation. Research has shown that the bromination of 2-hydroxypyridine-N-oxide, a related compound, results in the 3,5-disubstituted product, indicating a strong directing effect towards these positions. researchgate.net

The synthesis of this compound can be effectively accomplished through two primary strategies: direct oxidation of 5-bromo-2-methoxypyridine and functional group interconversion on a pyridine N-oxide core. The choice of method depends on the availability of starting materials and the desired control over regioselectivity. Both approaches offer viable routes to this important synthetic intermediate, with careful consideration of reagents and reaction conditions being paramount for achieving optimal yields and purity.

Orthogonal Protection and Deprotection Strategies in Multistep Syntheses

In the synthesis of complex molecules containing the this compound scaffold, the presence of multiple reactive functional groups necessitates a sophisticated protection and deprotection strategy. Orthogonal protection is a key concept where multiple protecting groups are used, each of which can be removed by a specific method without affecting the others. numberanalytics.comnih.gov This allows for the sequential manipulation of different parts of the molecule. numberanalytics.comjocpr.com

For instance, in a multistep synthesis involving a precursor like 6-bromo-2-methoxy-3-aminopyridine, the amino group must be protected before the N-oxidation of the pyridine ring. A study on gamma-secretase modulators demonstrated the use of N-formylation to protect a similar 3-aminopyridine (B143674) derivative. nih.gov This formyl group can be introduced using formic anhydride (B1165640) and later removed under conditions that would not affect the bromo or methoxy substituents, nor a subsequently formed N-oxide. nih.gov

The true power of orthogonal protection is realized when multiple, distinct functional groups are present. numberanalytics.com Consider a hypothetical complex molecule where this compound is a core fragment, and the molecule also contains a hydroxyl and a primary amine elsewhere. An effective orthogonal strategy would be required:

The amine could be protected as a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.

The hydroxyl group could be protected as a tert-butyldimethylsilyl (TBS) ether, which is removed with a fluoride (B91410) source (e.g., TBAF). numberanalytics.com

The pyridine nitrogen can then be oxidized to the N-oxide using an oxidant like m-CPBA or H₂O₂.

Subsequently, the Fmoc group could be removed with piperidine (B6355638) to allow for amide coupling at the amine, while the TBS and N-oxide groups remain intact. Following this, the TBS group could be cleaved with TBAF to expose the alcohol for further reaction. Finally, the N-oxide can be retained as a feature of the final molecule or deoxygenated (e.g., using PCl₃) if the parent pyridine is desired, without affecting the newly formed amide bond. youtube.com This sequential and selective deprotection is the essence of an orthogonal strategy, enabling the construction of highly complex and functionalized molecules. nih.govjocpr.com

| Protecting Group | Functional Group Protected | Typical Deprotection Conditions | Orthogonality |

| tert-Butoxycarbonyl (Boc) | Amine | Strong Acid (e.g., TFA) | Stable to base, hydrogenolysis |

| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis |

| Benzyl (Bn) / Benzyloxycarbonyl (Cbz) | Alcohol, Amine | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid and base |

| tert-Butyldimethylsilyl (TBS) | Alcohol | Fluoride ion (e.g., TBAF) | Stable to many non-acidic/basic reagents |

| 3-nitro-2-pyridine sulfenyl (Npys) | Amine | Thiol reagents (e.g., 2-mercaptopyridine-N-oxide) nih.gov | Offers specific cleavage conditions distinct from Fmoc/Boc nih.gov |

Novel and Emerging Synthetic Approaches

Recent advances in chemical synthesis have provided new tools for the preparation of pyridine N-oxides, focusing on improving efficiency, selectivity, safety, and scalability. These include novel catalytic systems and the adoption of continuous processing technologies.

Catalytic Methods for Pyridine N-Oxide Synthesis

While traditional methods for N-oxidation often rely on stoichiometric peracids like meta-chloroperoxybenzoic acid (m-CPBA), modern research emphasizes catalytic approaches that are more efficient and sustainable.

Metal-Based Catalysis: Several metal catalysts have been developed for the N-oxidation of pyridines using more benign oxidants like hydrogen peroxide (H₂O₂). Methyltrioxorhenium (MTO) is a highly effective catalyst for the oxidation of various substituted pyridines with aqueous H₂O₂. This method is notable for its high yields with low catalyst loadings (0.2-0.5 mol%) for 3- and 4-substituted pyridines. Gold catalysts have also been employed, where pyridine N-oxides themselves act as oxygen transfer reagents in the oxidation of other functional groups, such as the conversion of alkynes to 1,2-dicarbonyls. organic-chemistry.org

Organocatalysis and Biocatalysis: A significant development is the use of small organic molecules or peptides as catalysts. In one biomolecule-inspired approach, aspartic acid-containing peptides have been shown to catalyze the enantioselective N-oxidation of pyridines. youtube.com This method uses a catalytic cycle where the aspartyl side chain forms a peracid in situ, enabling high levels of asymmetric induction, which is particularly valuable for synthesizing chiral drugs. youtube.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. This strategy can generate reactive pyridine N-oxy radicals from the corresponding N-oxides through a single-electron transfer mechanism. While often used for functionalizing the pyridine ring at the C2 position, this activation method represents a novel approach to harnessing the reactivity of the N-oxide group under exceptionally mild conditions.

| Catalytic System | Oxidant | Key Features | Example Application |

| Methyltrioxorhenium (MTO) | H₂O₂ | High efficiency with low catalyst loading. | General oxidation of substituted pyridines. |

| Aspartic Acid Peptides | H₂O₂ / Carbodiimide | Enantioselective N-oxidation. youtube.com | Desymmetrization of bis(pyridine) substrates. youtube.com |

| Acridinium Dyes (Photocatalyst) | Light (Visible) | Generates N-oxy radicals for C-H functionalization. | ortho-Alkylation of pyridine N-oxides. |

| Gold (I) Complexes | Pyridine N-oxides | N-oxide acts as an oxygen source. organic-chemistry.org | Oxidation of alkynes to α-acetoxy ketones. organic-chemistry.org |

Flow Chemistry and Continuous Processing in the Synthesis of N-Oxides

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation.

A notable application of this technology is the N-oxidation of pyridines using a packed-bed microreactor. In one study, a titanium silicalite (TS-1) catalyst was used in a fixed-bed reactor with hydrogen peroxide in methanol as the oxidant. This system achieved very good yields of various pyridine N-oxides and demonstrated remarkable stability, running continuously for over 800 hours without loss of catalyst activity. This approach is inherently safer than batch reactions, which can pose risks of thermal runaway when using concentrated oxidants.

Furthermore, flow chemistry is being applied to reactions that use pyridine N-oxides as reagents or catalysts. For instance, a continuous flow electrochemical reactor was designed for the gram-scale synthesis of ketones via benzylic C-H oxidation, a reaction mediated by a library of tunable pyridine N-oxide catalysts. acs.org This demonstrates the dual applicability of flow technology: both for making the N-oxide core and for using it in subsequent, scalable transformations. acs.org The ability to precisely control reaction parameters like residence time, temperature, and reagent concentration in a continuous stream makes flow synthesis a highly attractive and modern platform for producing and utilizing compounds like this compound.

| Parameter | Batch Processing | Flow Chemistry (Continuous Processing) |

| Safety | Higher risk of thermal runaway with exothermic reactions. | Superior heat dissipation, smaller reaction volumes, inherently safer. |

| Scalability | Often requires significant re-optimization for scale-up. | Scaled by running the system for a longer duration ("scale-out"). |

| Efficiency | Slower reaction times, potential for side reactions. | Enhanced mixing and heat transfer lead to faster reactions and higher yields. |

| Control | Less precise control over temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. |

| Example | N-oxidation using m-CPBA in a large flask. | N-oxidation using H₂O₂ in a packed-bed microreactor. |

Reactivity and Transformation Pathways of 5 Bromo 2 Methoxypyridine 1 Oxide

Reactivity Governed by the N-Oxide Moiety

The N-oxide group significantly influences the electronic properties and reactivity of the pyridine (B92270) ring. thieme-connect.de The formally positively charged nitrogen and negatively charged oxygen create a dipole that activates the ring for certain reactions and can also act as a coordinating site for metal catalysts. thieme-connect.denih.gov

Pyridine N-oxides are known to act as mild and selective oxidizing agents. thieme-connect.de This reactivity stems from the relatively weak N-O bond, which has a bond dissociation energy of approximately 63.3 kcal/mol in pyridine N-oxide itself. thieme-connect.de The N-oxide can transfer its oxygen atom to a variety of substrates, often facilitated by metal catalysts. thieme-connect.de This process, known as deoxygenation of the N-oxide, results in the formation of the corresponding pyridine derivative. For instance, 5-bromo-2-methoxypyridine (B44785) 1-oxide can be reduced to 5-bromo-2-methoxypyridine.

Conversely, the N-oxide can be formed by the oxidation of the parent pyridine. A common method for the synthesis of pyridine N-oxides is the reaction of the corresponding pyridine with an oxidizing agent like hydrogen peroxide in acetic acid. For example, 5-bromo-2-methylpyridine (B113479) can be converted to 5-bromo-2-methylpyridine N-oxide in high yield using this method. nih.govresearchgate.net

The N-oxide group can act as a directing group in C-H functionalization reactions, facilitating the introduction of new functional groups at specific positions on the pyridine ring. The oxygen atom of the N-oxide can coordinate to a metal catalyst, bringing it into proximity with the C-H bonds at the C2 and C6 positions (ortho to the nitrogen). This directed metalation can lead to selective C-H activation and subsequent functionalization. While specific examples for 5-bromo-2-methoxypyridine 1-oxide are not extensively documented in the provided results, the general principle of N-oxide directed C-H functionalization is a well-established strategy in pyridine chemistry. nih.gov

The oxygen atom of the N-oxide moiety in this compound can act as a ligand, coordinating to metal centers. This coordination can influence the reactivity and selectivity of catalytic transformations. While the direct use of this compound as a catalyst or ligand is not explicitly detailed in the search results, related pyridine N-oxide compounds are known to participate in various catalytic processes. For example, pyridine N-oxides have been employed as oxidants in late-transition-metal-catalyzed oxidations. thieme-connect.de

Reactivity of the Bromo Substituent

The bromine atom at the 5-position of the pyridine ring is a key handle for introducing molecular diversity through cross-coupling reactions.

The carbon-bromine bond in this compound is susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycles of various cross-coupling reactions. illinois.edu This allows for the formation of new carbon-carbon bonds at the C5 position.

Suzuki-Miyaura Coupling: This reaction couples the bromo-substituted pyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This is a widely used method for the synthesis of biaryl compounds. wikipedia.org For example, 5-bromo-2-methylpyridin-3-amine (B1289001) undergoes Suzuki cross-coupling with various arylboronic acids to produce novel pyridine derivatives in good yields. mdpi.com

Sonogashira Coupling: This reaction involves the coupling of the bromo-substituted pyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.org It is a powerful tool for the synthesis of arylalkynes. libretexts.org The reaction is typically carried out under mild conditions and has a broad substrate scope. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction couples the bromo-substituted pyridine with an alkene in the presence of a palladium catalyst and a base. rug.nl This reaction is used to form a new carbon-carbon bond between the pyridine ring and one of the sp2 carbons of the alkene. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst System | Product Type | Reference(s) |

| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine, Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | Aryl-substituted pyridine | mdpi.com |

| Sonogashira | Aryl or vinyl halide, Terminal alkyne | Palladium(0) catalyst, Copper(I) cocatalyst | Arylalkyne or enyne | libretexts.orgwikipedia.org |

| Heck | Aryl halide, Alkene | Palladium catalyst, Base | Alkenyl-substituted arene | rug.nl |

The presence of the N-oxide group can significantly impact the efficiency and selectivity of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the N-oxide can influence the electronic properties of the pyridine ring, potentially affecting the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. libretexts.org

Furthermore, the N-oxide can act as a coordinating group, influencing the regioselectivity of the reaction, especially in substrates with multiple potential reaction sites. nih.gov For instance, in the Suzuki-Miyaura coupling of 3',5'-dibromopyridinium N-(2'-azinyl)aminides, regioselective mono-arylation was achieved. beilstein-journals.org However, the steric and electronic effects of the N-oxide and other substituents must be carefully considered, as they can lead to complex product mixtures if not properly controlled. beilstein-journals.org

Nucleophilic Displacement of Bromine

The bromine atom at the 5-position of the pyridine N-oxide ring is susceptible to nucleophilic displacement. Due to its electronegativity, bromine is a good leaving group, facilitating reactions where a nucleophile attacks the carbon atom to which it is attached. pipzine-chem.com This process allows for the introduction of a wide range of new functionalities and the formation of new carbon-carbon or carbon-heteroatom bonds. pipzine-chem.com The reactivity of the C-Br bond in such substitution reactions is a cornerstone of the synthetic utility of this compound.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The bromo-substituent enables the formation of highly reactive organometallic intermediates, such as Grignard and organolithium reagents. These reagents are powerful nucleophiles and strong bases, pivotal for creating new carbon-carbon bonds. byjus.commasterorganicchemistry.com

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, can generate the corresponding Grignard reagent. masterorganicchemistry.commnstate.educhemguide.co.uk This process involves the insertion of magnesium between the carbon and bromine atoms. masterorganicchemistry.com It is crucial to maintain anhydrous conditions as Grignard reagents react readily with water. chemguide.co.uk

Organolithium Reagent Formation: Similarly, treatment with a strong organolithium base, like n-butyllithium, can lead to the formation of a lithiated pyridine N-oxide species. This reaction typically occurs at low temperatures in an inert solvent.

These organometallic derivatives are versatile intermediates that can react with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce new functional groups onto the pyridine ring. byjus.commasterorganicchemistry.com

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group at the 2-position significantly influences the reactivity of the entire molecule through both electronic and steric effects.

Stability and Potential for Demethylation or Further Functionalization

The methoxy group is generally stable under many reaction conditions. However, it can be cleaved (demethylated) under specific, often harsh, conditions. One method for N-demethylation of N-methyl heterocycles involves oxidation to the N-methyl, N-oxide followed by treatment with a reducing agent like iron(II) sulfate. google.com A milder, two-step Fe(0)-mediated N-demethylation of tertiary N-methyl alkaloids has also been described, which proceeds via the N-oxide intermediate. nih.gov While these methods are for N-demethylation, similar principles could potentially be adapted for O-demethylation, although this would require specific investigation for this substrate.

Electronic Influence on Ring Reactivity

The methoxy group exerts a dual electronic effect on the pyridine ring. stackexchange.com Its oxygen atom possesses lone pairs that can be delocalized into the aromatic system, an electron-donating resonance effect (+M). stackexchange.com This increases the electron density of the ring, particularly at the ortho and para positions. Simultaneously, the high electronegativity of the oxygen atom leads to an electron-withdrawing inductive effect (-I) through the sigma bonds. stackexchange.com

Synergistic Effects Between Functional Groups

The true synthetic power of this compound emerges from the cooperative interactions between its functional groups.

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

In the context of 2-methoxypyridine (B126380) derivatives, the methoxy group can act as a DMG. wikipedia.org For instance, in 2-methoxypyridine, a superbase composed of n-BuLi and a lithium aminoalkoxide has been shown to promote α-metalation. acs.org The N-oxide group in pyridine N-oxides is also known to direct metalation to the proximal C2-H bond. semanticscholar.org

In this compound, both the 2-methoxy group and the N-oxide function can potentially direct metalation. The N-oxide is a particularly effective directing group in pyridine N-oxides, often leading to functionalization at the C-2 position. semanticscholar.orgresearchgate.net The presence of the methoxy group at C-2 and the N-oxide creates a scenario where their directing effects could reinforce each other, potentially facilitating metalation at a specific site, although the bromine at C-5 also influences the electronic landscape and may direct reactivity. The lithiation pathway of related compounds like 2-methoxypyridine with lithium dialkylamides has been shown to be a complex process, sometimes involving pre-complexation and the formation of dilithio intermediates. researchgate.net The precise outcome of a DoM strategy on this compound would depend on the specific base, solvent, and reaction conditions employed.

Rearrangement Reactions Involving the N-Oxide Functionality

The N-oxide functionality in heterocyclic compounds like this compound is a versatile functional group that can participate in a variety of rearrangement reactions. These reactions are crucial for the synthesis of substituted pyridines that would be otherwise difficult to access. A prominent example of such a transformation is the Boekelheide rearrangement.

The Boekelheide rearrangement typically involves the reaction of a heteroaromatic N-oxide, which has an alkyl group (commonly a methyl group) at a position adjacent to the N-oxide, with a carboxylic acid anhydride (B1165640), such as acetic anhydride. fu-berlin.de While direct examples involving the 2-methoxy substituent of the title compound are not extensively documented in this specific context, the reactivity can be understood by examining analogous structures like 2-methylpyridine (B31789) N-oxides.

The general mechanism proceeds through several key steps: fu-berlin.de

O-acylation: The oxygen atom of the N-oxide attacks the anhydride, leading to an O-acylated intermediate.

Deprotonation: A base, which can be the acetate (B1210297) anion formed in the first step, removes a proton from the adjacent methyl group. This forms a key exo-methylene intermediate.

echemi.comechemi.com-Sigmatropic Rearrangement: The exo-methylene intermediate undergoes a concerted echemi.comechemi.com-sigmatropic rearrangement. This process involves the cleavage of the weak N-O bond and the formation of a new C-O bond, ultimately resulting in an acetoxymethyl-substituted pyridine.

Studies on related pyrimidine (B1678525) N-oxides have shown that the reaction conditions can influence the product distribution, and the presence of a base like potassium tert-butoxide can alter the reaction pathway. fu-berlin.de The rearrangement provides a powerful method for functionalizing the alkyl side chain of N-oxides.

Mechanistic Investigations of Key Reaction Pathways

The transformation of pyridine N-oxides can follow complex mechanistic routes. Detailed investigations, often employing both experimental and computational methods, are essential to understand the underlying processes that govern product formation.

Elucidation of Rate-Determining Steps and Intermediates

In the context of the Boekelheide rearrangement of analogous heterocyclic N-oxides, several intermediates have been proposed and investigated. fu-berlin.de The reaction is not a simple one-step process but involves a multistep pathway.

Key Proposed Intermediates:

O-acylated N-oxide (In-1): Formed by the initial reaction of the N-oxide with the anhydride.

Exo-methylene Species (In-2): A crucial intermediate formed after deprotonation of the adjacent alkyl group. It is the direct precursor for the sigmatropic rearrangement.

Radical Cation (In-4): In an alternative pathway, homolytic cleavage of the N-O bond in the O-acylated intermediate can lead to a radical cation and an acyloxy radical.

(Heteroaryl)methyl Radical (In-5): Subsequent deprotonation of the radical cation yields a highly stabilized methyl radical, which can be trapped or lead to side products.

Table 1: Key Intermediates in the Rearrangement of a Model Heterocyclic N-Oxide This interactive table summarizes the proposed intermediates in the Boekelheide rearrangement pathway.

| Intermediate Name | Description | Role in Mechanism |

|---|---|---|

| O-acylated N-oxide | Product of the initial reaction between the N-oxide and anhydride. | Initial activated species. |

| Exo-methylene Species | Formed via deprotonation of the alpha-alkyl group. | Key intermediate for the concerted echemi.comechemi.com-sigmatropic shift. |

| Radical Cation | Formed via homolytic N-O bond cleavage of the O-acylated N-oxide. | Precursor to the heteroaryl-methyl radical in a stepwise radical pathway. |

| (Heteroaryl)methyl Radical | Formed by deprotonation of the radical cation. | Key species in the radical pathway, can be trapped or lead to side products. |

| Acyloxy Radical | Co-product of the homolytic N-O bond cleavage. | Participates in subsequent radical reactions. |

Data sourced from a mechanistic study on pyrimidine N-oxides. fu-berlin.de

Transition State Analysis in Catalyzed and Uncatalyzed Reactions

Transition state analysis, often performed using high-level quantum chemical calculations, provides deep insight into the feasibility of different reaction pathways by examining the energy of their highest-energy points (transition states). For the rearrangement of heterocyclic N-oxides, computational studies have been employed to compare the energetics of concerted versus stepwise mechanisms. fu-berlin.de

The investigations into the Boekelheide rearrangement have considered three primary mechanistic possibilities:

Concerted echemi.comechemi.com-Sigmatropic Rearrangement: This pathway proceeds through a single, cyclic transition state directly from the exo-methylene intermediate. It is a closed-shell process.

Stepwise Pathway via Ion Pairs: This route involves the heterolytic cleavage of the N-O bond to form an ion pair, which then recombines to form the product.

Stepwise Pathway via Radicals: This open-shell pathway involves the homolytic cleavage of the N-O bond to form a radical pair. This mechanism is supported by the experimental observation of side products that suggest the presence of radical intermediates. fu-berlin.de

Computational studies on model pyrimidine N-oxides have indicated that all three pathways—concerted sigmatropic, stepwise ionic, and stepwise radical—are energetically feasible. fu-berlin.de The relatively low energy barriers for each path suggest that they may compete with one another. The specific pathway that predominates can be influenced by factors such as the solvent, temperature, and the electronic properties of the substituents on the heterocyclic ring. For instance, the formation of radical-derived side products, such as dimers, strongly supports the accessibility of an open-shell (radical) pathway. fu-berlin.de

Table 2: Comparison of Proposed Mechanistic Pathways This interactive table outlines the different mechanistic possibilities for the rearrangement of heterocyclic N-oxides as evaluated by computational analysis.

| Mechanistic Pathway | Key Feature | Nature of Intermediates | Transition State Characteristics |

|---|---|---|---|

| Concerted echemi.comechemi.com-Sigmatropic | Single step rearrangement. | Exo-methylene species. | A single, cyclic transition state. |

| Stepwise via Ion Pairs | Heterolytic N-O bond cleavage. | Ion pair. | Involves transition states for bond cleavage and formation. |

| Stepwise via Radicals | Homolytic N-O bond cleavage. | Radical pair. | Involves transition states for bond cleavage and radical recombination. |

Data based on quantum chemical calculations on model systems. fu-berlin.de

Applications in Advanced Chemical Synthesis

Building Block for Complex Heterocyclic Systems

The structural features of 5-Bromo-2-methoxypyridine (B44785) 1-oxide make it an ideal starting material for the synthesis of more complex heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science.

The pyridine (B92270) ring is a fundamental scaffold in numerous biologically active compounds and functional materials. 5-Bromo-2-methoxypyridine 1-oxide, through the strategic manipulation of its functional groups, acts as a precursor to a variety of polysubstituted pyridine derivatives. The N-oxide can be removed through reduction, while the bromo and methoxy (B1213986) groups can be transformed or replaced using various organic reactions.

For instance, the bromine atom at the 5-position can readily participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of a wide range of substituents, including aryl, alkyl, and other functional groups, leading to the creation of diverse libraries of pyridine compounds for screening and development. innospk.com Similarly, the methoxy group at the 2-position can be a site for nucleophilic substitution, further expanding the possibilities for derivatization.

The synthesis of polysubstituted pyridines is crucial for developing new pharmaceuticals, as the substitution pattern on the pyridine ring significantly influences the molecule's biological activity. nih.gov The ability to selectively modify the pyridine core starting from this compound provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates.

Macrocycles, large cyclic molecules, are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to specific targets. nih.gov this compound can be utilized as a key component in the synthesis of macrocyclic structures. The bromo and methoxy groups can serve as handles for cyclization reactions, where the pyridine unit is incorporated into a larger ring system.

For example, the bromine atom can undergo an intramolecular coupling reaction with another functional group on a side chain attached to the pyridine ring, leading to the formation of a macrocycle. The pyridine N-oxide itself can influence the conformation and binding properties of the resulting macrocycle. The construction of such complex molecules is a challenging yet rewarding area of synthetic chemistry, with potential applications in creating novel therapeutics and functional materials. nih.gov

Role in the Synthesis of Functionally Diverse Organic Compounds

Beyond complex heterocycles, this compound is instrumental in the synthesis of a broad spectrum of organic compounds with diverse functionalities.

Transition metal catalysis is a cornerstone of modern organic synthesis, and the design of effective ligands is crucial for the success of these catalytic systems. Pyridine-based ligands are widely used due to their strong coordination to metal centers and the tunable electronic and steric properties of the pyridine ring.

This compound can be readily converted into a variety of phosphine, amine, or other coordinating groups through substitution reactions at the bromo position. chemicalbook.com The resulting substituted pyridine N-oxides can then be used as ligands in a range of catalytic reactions. The N-oxide functionality can also play a direct role in catalysis, either by coordinating to the metal center or by influencing the electronic properties of the ligand. The ability to synthesize a library of ligands from a single precursor allows for the rapid optimization of catalysts for specific chemical transformations.

The unique electronic and structural properties of pyridine derivatives make them attractive building blocks for functional organic materials. pipzine-chem.com this compound can be used to synthesize scaffolds for applications in materials science, such as organic light-emitting diodes (OLEDs), sensors, and polymers.

Through polymerization or cross-coupling reactions involving the bromo group, this compound can be incorporated into conjugated polymer chains or extended aromatic systems. pipzine-chem.com The resulting materials can exhibit interesting photophysical or electronic properties, which can be further tuned by modifying the substituents on the pyridine ring. The N-oxide group can also impart specific properties, such as altered solubility or intermolecular interactions, which are important for the processing and performance of the final material.

Derivatization Studies and Analog Synthesis

The reactivity of the functional groups on this compound allows for extensive derivatization and the synthesis of a wide range of analogs. These studies are crucial for understanding structure-activity relationships in medicinal chemistry and for developing new molecules with tailored properties.

Research has shown that the bromo and methoxy groups can be selectively transformed to introduce new functionalities. For example, methoxylation of related bromo-pyridines can be achieved to introduce a methoxy group. asianpubs.org Furthermore, the N-oxide can be readily prepared from the corresponding pyridine, as demonstrated in the synthesis of 5-bromo-2-methylpyridine (B113479) N-oxide. researchgate.net These transformations open up a vast chemical space for the creation of novel compounds based on the this compound scaffold.

The synthesis of analogs is a key strategy in drug discovery, allowing for the systematic exploration of how changes in molecular structure affect biological activity. The versatility of this compound as a starting material greatly facilitates this process.

Systematic Modification for Structure-Reactivity Relationship (SAR) Studies in Chemical Space Exploration

The exploration of chemical space to understand how structural modifications influence a compound's reactivity and, by extension, its biological activity is a cornerstone of medicinal chemistry and drug discovery. Structure-Activity Relationship (SAR) studies systematically alter different parts of a lead molecule to map the chemical features essential for its function. This compound, with its distinct functional groups, presents a versatile platform for such investigations.

The methoxy group at the 2-position also plays a crucial role. While it can be retained to study its electronic and steric influence, it can also be a site for modification. Nucleophilic aromatic substitution (SNAr) reactions, though less facile on electron-rich pyridine N-oxides, can potentially be used to replace the methoxy group with other nucleophiles, further expanding the accessible chemical space.

The N-oxide moiety itself is a critical component in SAR studies. It significantly impacts the molecule's polarity, solubility, and hydrogen bonding capabilities. acs.org The N-oxide can be retained to enhance aqueous solubility or can be deoxygenated at a later synthetic stage to yield the corresponding pyridine derivative, allowing for a direct comparison of the biological effects of the N-oxidized versus the non-oxidized scaffold.

Table 1: Potential Modifications of this compound for SAR Studies

| Position | Functional Group | Potential Modifications | Purpose in SAR Studies |

| 5 | Bromo | Aryl, Heteroaryl, Alkyl, Alkynyl, Amino | Exploration of steric and electronic requirements for activity |

| 2 | Methoxy | Other alkoxy groups, Amines, Thiols | Probing the influence of substituents at the 2-position |

| 1 (N) | N-oxide | Deoxygenation to pyridine | Assessing the impact of the N-oxide on polarity and activity |

This table is illustrative and based on general chemical principles, as specific literature examples for this compound are scarce.

Combinatorial Chemistry Approaches Utilizing this compound

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large, structurally diverse libraries of compounds for high-throughput screening. The trifunctional nature of this compound makes it an attractive scaffold for the generation of such libraries.

A hypothetical combinatorial library synthesis could commence with the parallel derivatization of the bromine atom at the 5-position using a variety of boronic acids via a Suzuki-Miyaura coupling reaction. This would generate a first generation of diverse compounds. Subsequently, if reaction conditions allow, the methoxy group could be subjected to nucleophilic displacement with a set of amines or thiols, introducing another layer of diversity. Finally, the decision to retain or remove the N-oxide functionality adds a third dimension to the library's structural variance.

The reactivity of the different positions on the pyridine N-oxide ring would need to be carefully considered to ensure selective transformations. The bromine at the 5-position is generally the most reactive site for palladium-catalyzed cross-coupling reactions. The reactivity of the 2-methoxy group towards SNAr would likely require harsh conditions, which might need to be optimized for library synthesis.

Table 2: Hypothetical Combinatorial Library Generation from this compound

| Step | Reaction Type | Building Blocks (Examples) | Resulting Diversity |

| 1 | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids | Diverse substituents at the 5-position |

| 2 | Nucleophilic Aromatic Substitution | Primary amines, Secondary amines, Thiols | Varied functionalities at the 2-position |

| 3 | Deoxygenation (Optional) | PPh3 or other reducing agents | Generation of both pyridine and pyridine N-oxide libraries |

Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular Structure via High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for confirming the molecular structure, determining the precise mass, and identifying the functional groups of 5-Bromo-2-methoxypyridine (B44785) 1-oxide.

High-field NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 5-Bromo-2-methoxypyridine 1-oxide, both ¹H and ¹³C NMR would provide critical information about the electronic environment of each nucleus.

The introduction of the N-oxide function significantly influences the chemical shifts of the pyridine (B92270) ring protons and carbons compared to the parent molecule, 5-Bromo-2-methoxypyridine. The N-oxide group is known to be electron-withdrawing via induction but electron-donating through resonance, leading to a deshielding effect, particularly at the C2, C6, and C4 positions.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C3, C4, and C6 positions. The N-oxide group would cause a downfield shift for all ring protons compared to the non-oxidized precursor. The proton at C6, being adjacent to the N-oxide, would likely be the most deshielded.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring are expected to resonate at lower fields due to the influence of the electronegative nitrogen and oxygen atoms. The C2 and C6 carbons, being closest to the N-oxide, would experience the most significant deshielding effect. The methoxy (B1213986) carbon would appear at a characteristic upfield chemical shift.

Predicted NMR Data for this compound (Based on data from related pyridine N-oxides)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H3 | 7.0 - 7.5 | Doublet | J = 8-9 |

| H4 | 7.6 - 8.0 | Doublet of doublets | J = 8-9, 2-3 |

| H6 | 8.1 - 8.5 | Doublet | J = 2-3 |

| OCH₃ | 3.9 - 4.1 | Singlet | - |

| C2 | 155 - 160 | Singlet | - |

| C3 | 110 - 115 | Singlet | - |

| C4 | 135 - 140 | Singlet | - |

| C5 | 115 - 120 | Singlet | - |

| C6 | 140 - 145 | Singlet | - |

| OCH₃ | 55 - 60 | Singlet | - |

HRMS is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. The theoretical monoisotopic mass of C₆H₆BrNO₂ is approximately 202.9585 Da.

The fragmentation pattern in mass spectrometry provides a roadmap of the molecule's structure. For pyridine N-oxides, a characteristic fragmentation is the loss of an oxygen atom ([M-16]⁺), leading to a prominent peak corresponding to the 5-Bromo-2-methoxypyridine cation. researchgate.net Another common fragmentation pathway for pyridine N-oxides involves the loss of an OH radical ([M-17]⁺), which can be particularly significant for 2-substituted derivatives. researchgate.net

Further fragmentation would likely proceed from the [M-16]⁺ ion, following pathways typical for substituted pyridines, such as the loss of a methyl radical from the methoxy group or the cleavage of the pyridine ring.

Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Formula | Description |

| [M]⁺ | [C₆H₆BrNO₂]⁺ | Molecular Ion |

| [M-O]⁺ | [C₆H₆BrNO]⁺ | Loss of Oxygen |

| [M-OH]⁺ | [C₆H₅BrNO]⁺ | Loss of Hydroxyl Radical |

| [M-O-CH₃]⁺ | [C₅H₃BrNO]⁺ | Loss of Oxygen and Methyl Radical |

Vibrational spectroscopy provides direct evidence for the presence of specific functional groups. For this compound, the key vibrational modes would be associated with the pyridine N-oxide core, the C-Br bond, and the methoxy group.

The most characteristic vibration of the N-oxide group is the N-O stretching mode (νN-O), which typically appears as a strong band in the IR spectrum between 1200 and 1300 cm⁻¹. The exact position is sensitive to the electronic nature of other substituents on the ring. The N-O bending vibration (δN-O) is expected in the 800-850 cm⁻¹ region. Other significant vibrations include the C-H stretching of the aromatic ring and the methoxy group, C=C and C=N ring stretching vibrations, and the C-O stretching of the methoxy group.

Predicted Vibrational Frequencies for this compound (Based on data from related pyridine N-oxides)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (OCH₃) | 2850 - 2960 | Medium |

| C=C / C=N Ring Stretch | 1450 - 1600 | Strong |

| N-O Stretch (νN-O) | 1200 - 1300 | Strong |

| C-O Stretch (Methoxy) | 1020 - 1050 | Strong |

| N-O Bend (δN-O) | 800 - 850 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

UV-Vis spectroscopy probes the electronic transitions within a molecule. Pyridine N-oxides typically exhibit intense π→π* transitions. The introduction of the N-oxide functionality and the bromo and methoxy substituents would be expected to shift the absorption maxima compared to pyridine itself. While specific experimental data for this compound is scarce, related pyridine N-oxides show characteristic strong absorptions in the UV region, which are useful for quantitative analysis.

Solid-State Structural Investigations

While spectroscopic techniques provide invaluable data on connectivity and functional groups, single-crystal X-ray diffraction offers the most definitive picture of a molecule's three-dimensional structure in the solid state.

No crystal structure for this compound is currently available in the Cambridge Structural Database. However, the crystal structure of the closely related analogue, 5-Bromo-2-methylpyridine (B113479) N-oxide , provides significant insight into the expected molecular geometry and intermolecular interactions. nih.govresearchgate.netresearchgate.net

In the structure of 5-Bromo-2-methylpyridine N-oxide, the pyridine ring is planar. nih.govresearchgate.net The N-oxide oxygen atom lies within the plane of the pyridine ring, while the bromine atom is slightly displaced. nih.govresearchgate.net A similar planarity and arrangement would be expected for the methoxy analogue.

A key feature observed in the crystal packing of 5-Bromo-2-methylpyridine N-oxide is the formation of centrosymmetric dimers through intermolecular C-H···O hydrogen bonds. nih.govresearchgate.netresearchgate.net This interaction involves a hydrogen atom from the methyl group and the oxygen atom of the N-oxide on an adjacent molecule. For this compound, analogous hydrogen bonding involving the methoxy hydrogens and the N-oxide oxygen is highly probable and would likely play a significant role in stabilizing the crystal lattice. Other potential intermolecular interactions, such as halogen bonding involving the bromine atom or π-stacking of the pyridine rings, could also influence the solid-state packing arrangement.

Crystallographic Data for the Analogue 5-Bromo-2-methylpyridine N-oxide nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₆BrNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3060 (15) |

| b (Å) | 11.351 (2) |

| c (Å) | 8.4950 (17) |

| β (°) | 111.01 (3) |

| Volume (ų) | 657.7 (3) |

| Z | 4 |

| Key Intermolecular Interaction | C-H···O Hydrogen Bonds |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solids. It provides information on the crystal structure, phase purity, and polymorphic forms of a bulk material. In the pharmaceutical and materials science industries, PXRD is crucial for identifying and controlling the solid-state properties of compounds, which can significantly impact their stability, solubility, and bioavailability.

A search of scientific literature and patent databases did not yield any specific experimental PXRD data for this compound. While the importance of characterizing polymorphs using techniques like X-ray diffraction is acknowledged in contexts where this compound is used as a starting material, no published diffractograms, peak lists (2θ values and intensities), or unit cell parameters for this compound could be identified.

For illustrative purposes, a typical PXRD data table would include the following information:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Data not available | Data not available | Data not available |

The generation of such a table for this compound would require experimental analysis of a solid, crystalline sample of the compound.

Chiroptical Properties and Stereochemical Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses a set of techniques that probe the interaction of polarized light with chiral molecules. These methods are indispensable for determining the absolute configuration and conformational features of enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional arrangement of atoms in a molecule.

The parent compound, this compound, is achiral and therefore does not exhibit a CD spectrum. For CD analysis to be applicable, a chiral center or element of chirality would need to be introduced into the molecule, forming chiral derivatives. While the synthesis of chiral molecules is a broad area of chemical research, and there is mention of the potential for creating chiral centers in molecules derived from precursors like this compound, no specific chiral derivatives of this compound with reported CD spectroscopic data were found in the public domain. google.com

A representative data table for a hypothetical chiral derivative of this compound would typically present the following:

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

| Data not available | Data not available |

Such data is obtained through experimental measurement and is crucial for assigning the absolute configuration of enantiomers, often in conjunction with computational predictions. In the absence of synthesized and analyzed chiral derivatives of this compound, no such findings can be reported.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Bonding Analysis

The electronic nature of 5-bromo-2-methoxypyridine (B44785) 1-oxide is defined by the interplay of the aromatic pyridine (B92270) N-oxide core and its substituents: an electron-withdrawing bromine atom and an electron-donating methoxy (B1213986) group.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a primary computational method for determining the optimized geometry and electronic properties of molecules. For substituted pyridine N-oxides, methods like B3LYP with a correlation-consistent basis set such as cc-pVTZ are commonly employed to calculate ground state geometries and energetics. researchgate.net

These calculations would reveal key geometric parameters for 5-bromo-2-methoxypyridine 1-oxide, including bond lengths, bond angles, and dihedral angles. The N-O bond length in pyridine N-oxides is a critical parameter, and studies on other derivatives show it is sensitive to the electronic effects of substituents. researchgate.net For instance, electron-donating groups tend to increase the N-O bond length, while electron-withdrawing groups can shorten it. researchgate.net The presence of both a bromo and a methoxy group would have competing effects on the geometry of the pyridine ring and the N-O bond.

Table 1: Representative Calculated Bond Lengths (Å) for Substituted Pyridine N-Oxides using DFT (B3LYP/cc-pVTZ)

| Compound | N-O Bond Length (Å) | Reference |

| Pyridine N-oxide | 1.271 | researchgate.net |

| 4-Methylpyridine N-oxide | 1.274 | researchgate.net |

| 4-Nitropyridine N-oxide | 1.261 | researchgate.net |

This table illustrates the effect of substituents on the N-O bond length in related compounds, as specific data for this compound is not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. rsc.org

For this compound, the electron-donating methoxy group would be expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom and the N-oxide functionality would lower the energy of the LUMO. researchgate.netrsc.org This combination of substituents can lead to a reduced HOMO-LUMO gap, suggesting higher reactivity compared to unsubstituted pyridine N-oxide. FMO analysis helps predict how the molecule will interact with electrophiles and nucleophiles. researchgate.net

Electrostatic Potential Maps and Charge Distribution Analysis

Electrostatic potential (ESP) maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. 210.212.36youtube.com

In this compound, the oxygen atom of the N-oxide group is expected to be the most electron-rich center, appearing as a region of strong negative electrostatic potential. youtube.com The pyridine ring itself will have a complex potential distribution due to the competing effects of the substituents. The positions ortho and para to the N-oxide group (positions 2 and 4) are generally more electron-deficient and thus susceptible to nucleophilic attack. youtube.com Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, providing natural atomic charges on each atom and detailing the nature of the N-O bond. acs.org

Reaction Mechanism Studies through Computational Modeling

Computational modeling allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand the mechanism of a chemical reaction, chemists use computational methods to locate the transition state (TS)—the highest energy point along the reaction pathway. Once a transition state is optimized, its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Following the localization of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. youtube.com This confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. For reactions involving this compound, such as nucleophilic substitution, IRC calculations would be crucial for elucidating the precise mechanism.

Solvent Effects on Reaction Energetics and Pathways

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific solvent-solute interactions like hydrogen bonding.

For pyridine N-oxides, which possess a large dipole moment, solvent polarity can have a substantial impact on the stability of reactants, products, and transition states. uw.edu.plscripps.edu Studies on the effect of solvent on the nitrogen shielding of pyridine N-oxide demonstrate the importance of solute-solvent interactions. uw.edu.pl Computational investigations of solvent effects on reactions of this compound would be critical for comparing theoretical predictions with experimental outcomes.

Spectroscopic Property Prediction and Validation

Computational methods are routinely used to predict spectroscopic properties, which serves two primary purposes: to aid in the assignment of experimental spectra and to confirm the proposed molecular structure. Density Functional Theory (DFT) is the most common and effective method for these types of investigations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational prediction of ¹H and ¹³C NMR chemical shifts can provide invaluable confirmation of a synthesized structure by comparing calculated values to experimental data.

The standard methodology involves a multi-step process. github.io First, the molecule's three-dimensional geometry is optimized using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). To accurately model a real-world scenario, this optimization should account for the solvent used in the NMR experiment (e.g., chloroform (B151607) or DMSO) through a computational solvent model like the Polarizable Continuum Model (PCM). github.io Following optimization, the NMR shielding tensors are calculated for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method, often with a more robust basis set such as 6-311++G(2d,p) for higher accuracy. github.iowu.ac.th The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

For a molecule like this compound, this analysis would predict the distinct chemical shifts for the three aromatic protons and six unique carbon atoms. A strong correlation between the predicted and experimentally measured shifts would provide unambiguous confirmation of the compound's constitution and the specific arrangement of its substituents.

Table 1: Illustrative Comparison of Hypothetical Experimental and Calculated NMR Chemical Shifts (ppm) for this compound.

| Atom | Hypothetical Experimental Shift (ppm) | Calculated Shift (ppm) - GIAO/B3LYP/6-311++G(2d,p) | Difference (ppm) |

|---|---|---|---|

| C2 | 158.0 | 157.5 | -0.5 |

| C3 | 112.0 | 112.3 | +0.3 |

| C4 | 140.0 | 140.8 | +0.8 |

| C5 | 115.0 | 114.6 | -0.4 |

| C6 | 135.0 | 135.2 | +0.2 |

| -OCH₃ | 60.0 | 59.7 | -0.3 |

| H3 | 7.0 | 7.1 | +0.1 |

| H4 | 8.2 | 8.3 | +0.1 |

| H6 | 7.8 | 7.75 | -0.05 |

| -OCH₃ | 4.0 | 4.05 | +0.05 |

Note: The data in this table is illustrative and intended to represent the typical output of a computational NMR study. Actual values would require specific experimental measurement and computation.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational frequency calculations are essential for assigning the observed absorption bands and scattering peaks to specific molecular motions.

The process begins with the optimization of the molecule's geometry at a chosen level of theory, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set. nih.gov A subsequent frequency calculation on the optimized structure yields the harmonic vibrational frequencies, IR intensities, and Raman scattering activities. nih.govcardiff.ac.uk Since theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and other factors, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data.

Crucially, these calculations also provide the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (bond stretches, angle bends, torsions) to a given normal mode of vibration. nih.gov This allows for an unambiguous assignment of complex vibrations within the molecule. For this compound, this would allow for the precise assignment of key vibrational modes, including the N-O stretch, C-Br stretch, C-O-C stretches of the methoxy group, and various pyridine ring deformation modes. nih.govresearchgate.net

Table 2: Representative Calculated Vibrational Modes for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Contribution (from PED Analysis) |

|---|---|---|

| C-H Stretch (Aromatic) | 3050-3150 | ν(C-H) |

| C-H Stretch (Methyl) | 2950-3000 | ν(C-H) |

| Pyridine Ring Stretch | 1450-1600 | ν(C=C), ν(C=N) |

| N-O Stretch | 1200-1300 | ν(N-O) |

| C-O-C Asymmetric Stretch | 1230-1275 | νas(C-O-C) |

| C-O-C Symmetric Stretch | 1020-1075 | νs(C-O-C) |

| C-H In-plane Bend | 1000-1300 | δ(C-H) |

| C-H Out-of-plane Bend | 750-900 | γ(C-H) |

| C-Br Stretch | 500-650 | ν(C-Br) |

Note: The frequency ranges are typical for the described modes. A specific computational study would provide precise wavenumber values.

Non-Covalent Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal is dictated by a complex network of non-covalent interactions. Computational chemistry offers powerful tools to identify, visualize, and quantify these interactions, which include hydrogen bonds and halogen bonds.

For this compound, the primary sites for non-covalent interactions are the N-oxide oxygen, the bromine atom, and the aromatic C-H bonds.

Hydrogen Bonding: The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor. In the absence of stronger donors (like O-H or N-H), it can form weaker C–H···O hydrogen bonds with the aromatic protons of neighboring molecules. Crystal structure analysis of the closely related compound 5-Bromo-2-methylpyridine (B113479) N-oxide reveals that molecules are linked into centrosymmetric dimers through such C–H···O hydrogen bonds. nih.govresearchgate.net A computational study on this compound would model these interactions, calculating their geometry (distance and angle) and interaction energy to determine their role in stabilizing the crystal lattice.

Halogen Bonding: The bromine atom on the pyridine ring is a potential halogen bond donor. A region of positive electrostatic potential, known as a σ-hole, can exist on the outermost portion of the bromine atom, allowing it to interact favorably with a nucleophile (a halogen bond acceptor), such as the N-oxide oxygen of another molecule. Computational analysis, specifically through mapping the electrostatic potential onto the electron density surface, can visualize this σ-hole and predict the directionality and strength of potential Br···O halogen bonds.

While the pyridine N-oxide ring is rigid, the attached methoxy group possesses conformational flexibility due to rotation around the C2-O bond. Molecular Dynamics (MD) simulations can be employed to explore this flexibility and understand the dynamic behavior of the molecule.

MD simulations model the movement of atoms over time by solving Newton's equations of motion, where the forces are calculated using a molecular mechanics force field. mdpi.com A simulation of this compound, either in a simulated solvent box or mimicking a crystal environment, would provide insight into:

Conformational Preferences: By tracking the dihedral angle of the C6-C2-O-CH₃ bond over time, the simulation can reveal the most populated (lowest energy) conformations of the methoxy group relative to the plane of the pyridine ring.

Rotational Energy Barriers: Advanced sampling techniques within MD can be used to calculate the free energy profile for the rotation of the methoxy group, thereby quantifying the energy barrier to conformational change.

Influence of Environment: Running simulations in different solvents or in a solid-state representation can show how intermolecular interactions influence the conformational landscape of the molecule. This information is crucial for understanding how the molecule's shape might adapt in different chemical environments.

Future Research Directions and Emerging Perspectives

Development of More Sustainable and Greener Synthetic Routes

The current synthetic preparations of 5-Bromo-2-methoxypyridine (B44785) 1-oxide and related pyridine (B92270) N-oxides often rely on traditional oxidation methods, which may involve the use of stoichiometric, and sometimes hazardous, oxidizing agents, as well as chlorinated solvents. A significant future research direction lies in the development of more sustainable and environmentally benign synthetic protocols. This includes the exploration of catalytic oxidation methods using molecular oxygen or hydrogen peroxide as the primary oxidant, coupled with transition metal or organocatalysts. Furthermore, the use of greener solvent systems, such as water, supercritical fluids, or biodegradable solvents, will be crucial in reducing the environmental footprint of its synthesis. Mechanochemical approaches, utilizing ball-milling to minimize solvent usage, also present a promising avenue for the greener production of this valuable reagent.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes for Pyridine N-Oxides

| Parameter | Traditional Synthesis | Potential Green Synthesis |

| Oxidizing Agent | m-CPBA, peracetic acid | O₂, H₂O₂, with catalyst |

| Solvent | Dichloromethane, Chloroform (B151607) | Water, Ethanol, Supercritical CO₂ |

| Energy Input | Thermal heating | Mechanochemical (ball-milling), Photochemical |

| Byproducts | Stoichiometric acid waste | Water |

| Atom Economy | Moderate | High |

Exploration of Novel Catalytic Reactions Mediated by 5-Bromo-2-methoxypyridine 1-Oxide

The N-oxide functionality in this compound can act as a potent directing group and internal oxidant in various transition metal-catalyzed reactions. Future research should focus on harnessing this capability to forge new carbon-carbon and carbon-heteroatom bonds. For instance, its role as a ligand or co-catalyst in C-H activation/functionalization reactions is a burgeoning area of interest. The electronic properties conferred by the bromo and methoxy (B1213986) substituents could be exploited to fine-tune the catalytic activity and selectivity in reactions such as cross-coupling, amination, and etherification at positions that are otherwise difficult to functionalize.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The increasing prevalence of automated synthesis platforms and high-throughput experimentation (HTE) in chemical research presents a significant opportunity for this compound. Its well-defined structure and reactivity make it an ideal candidate for inclusion in digital-to-synthesis workflows. Future work should involve developing standardized protocols for its use in robotic systems to rapidly generate libraries of diverse molecules for drug discovery and materials science screening. The data generated from these HTE campaigns will be invaluable for building predictive models of reactivity and for the discovery of novel transformations.

Advanced Materials Science Applications Based on Derived Structures

The rigid, planar structure of the pyridine ring, combined with the electronic influence of the bromo, methoxy, and N-oxide groups, makes this compound an attractive scaffold for the development of advanced materials. Future research is anticipated to explore the synthesis of polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) incorporating this moiety. The resulting materials could exhibit interesting properties such as gas sorption, luminescence, and conductivity. The bromine atom provides a convenient handle for further post-synthetic modification, allowing for the fine-tuning of material properties.

In-depth Mechanistic Studies with Advanced Spectroscopic and Computational Tools

A deeper understanding of the reaction mechanisms involving this compound is crucial for its rational application in synthesis. The application of advanced spectroscopic techniques, such as in-situ infrared and Raman spectroscopy, coupled with kinetic analysis, can provide real-time insights into reaction pathways. Furthermore, density functional theory (DFT) and other computational chemistry methods will be instrumental in elucidating transition states, reaction energetics, and the role of the various functional groups in influencing reactivity and selectivity. Such studies will enable the more precise design of experiments and the prediction of reaction outcomes.

Table 2: Potential Spectroscopic and Computational Tools for Mechanistic Elucidation

| Technique | Information Gained |

| In-situ IR/Raman | Identification of reaction intermediates and monitoring of reactant/product concentrations in real-time. |

| NMR Spectroscopy | Structural characterization of intermediates and products; kinetic studies. |

| Mass Spectrometry | Identification of transient species and reaction byproducts. |

| DFT Calculations | Determination of reaction energy profiles, transition state geometries, and electronic structures. |

Design and Synthesis of Photoactive or Electroactive Derivatives

The pyridine N-oxide core is known to be a component of photo- and electroactive molecules. Future research should aim to design and synthesize novel derivatives of this compound with tailored photophysical and electrochemical properties. By strategically introducing chromophores or redox-active moieties, it may be possible to create new compounds for applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The inherent polarity and hydrogen-bonding capability of the N-oxide group can also be exploited to influence the solid-state packing and, consequently, the bulk electronic properties of these materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-bromo-2-methoxypyridine 1-oxide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via bromination and oxidation of pyridine derivatives. Key steps include using brominating agents (e.g., NBS) under controlled temperatures and oxidizing agents like m-chloroperbenzoic acid (mCPBA) to introduce the N-oxide group . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile), reaction time, and stoichiometric ratios of reagents. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients is recommended .

Q. How can the physical-chemical properties (e.g., logP, boiling point) of this compound inform experimental design?

- Methodology : Reported properties include a boiling point of ~195°C and logP of 2.16, indicating moderate hydrophobicity . These parameters guide solvent selection (e.g., polar aprotic solvents for reactions requiring high temperatures) and storage conditions (room temperature, desiccated). Density (1.45 g/cm³) and molecular weight (202.05 g/mol) are critical for calculating molar concentrations in stoichiometric studies .

Q. What functionalization strategies are viable for modifying the methoxy or bromo groups in this compound?

- Methodology : The bromine atom is reactive toward Suzuki-Miyaura coupling for aryl group introduction, while the methoxy group can be demethylated using BBr₃ to yield a hydroxyl group for further derivatization . Nucleophilic aromatic substitution (SNAr) at the bromine site requires electron-withdrawing groups (e.g., N-oxide) to activate the pyridine ring .

Q. What safety protocols are essential when handling this compound?

- Methodology : Classified as a toxic solid (UN 2811), it requires PPE (gloves, goggles) and handling in a fume hood. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste . Acute exposure warrants immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can retrosynthetic analysis be applied to identify viable precursors for this compound?

- Methodology : Retrosynthetic pathways prioritize disconnection at the N-oxide or bromine sites. For example, hypergraph exploration models suggest precursors like 2-methoxypyridine (bromination followed by oxidation) or 5-bromo-2-methoxypyridine (direct oxidation) . Computational tools (e.g., transformer-based models) evaluate route efficiency by comparing precursor availability and reaction selectivity .